1-(4-chloro-2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Descripción
Propiedades
Fórmula molecular |
C22H21ClN6 |
|---|---|
Peso molecular |
404.9 g/mol |
Nombre IUPAC |
1-(4-chloro-2-methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C22H21ClN6/c1-16-13-17(23)7-8-20(16)29-22-19(14-26-29)21(24-15-25-22)28-11-9-27(10-12-28)18-5-3-2-4-6-18/h2-8,13-15H,9-12H2,1H3 |
Clave InChI |
UAPWXQGAPJDDIK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5 |
Origen del producto |
United States |
Métodos De Preparación
Core Heterocycle Construction: Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclocondensation of 5-aminopyrazole derivatives with formamidine intermediates. A one-flask method developed by Lee et al. (2017) demonstrated the efficiency of combining Vilsmeier amidination and heterocyclization using 5-amino-1,3-diphenylpyrazole as a starting material . The reaction proceeds through the formation of a 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl-formamidine intermediate, which undergoes intramolecular cyclization upon treatment with hexamethyldisilazane (HMDS).
Reaction Conditions :
-
Solvent : N,N-dimethylformamide (DMF)
-
Reagents : PBr₃ (3 equiv), HMDS (3 equiv)
-
Temperature : 60–80°C
This method eliminates the need for isolating intermediates, reducing purification steps and improving overall efficiency.
Piperazine Substitution at Position 4
The final step involves substituting the chlorine atom at position 4 with 4-phenylpiperazine. This nucleophilic aromatic substitution (SNAr) requires careful control of reaction conditions to avoid side reactions.
-
Substrate : 4-Chloro-1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1 equiv)
-
Nucleophile : 4-Phenylpiperazine (1.2 equiv)
-
Base : K₂CO₃ (2 equiv)
-
Solvent : DMF or acetonitrile
-
Temperature : 80–100°C, 12–18 h
-
Yield : 65–85%
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
-
Formation of a Meisenheimer complex between the electron-deficient pyrimidine ring and the piperazine nucleophile.
-
Elimination of chloride ion , stabilized by the aromatic system’s electron-withdrawing groups.
Reaction Optimization and Scalability
Comparative studies highlight the impact of solvent polarity and base strength on substitution efficiency:
Microwave-assisted synthesis has been explored to reduce reaction times (3–5 h) while maintaining yields above 75%.
Analytical Characterization
Synthetic intermediates and the final product are validated using spectroscopic and chromatographic methods:
Key Data for 1-(4-Chloro-2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine :
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.65–7.20 (m, 9H, aromatic-H), 3.90–3.40 (m, 8H, piperazine-H), 2.35 (s, 3H, CH₃).
-
HPLC Purity : >98% (C18 column, 70:30 MeOH/H₂O).
Challenges and Alternative Routes
Side Reactions :
-
N-Alkylation Competition : Excess piperazine may lead to dialkylation at position 1. Mitigated by using 1.2 equiv of nucleophile .
-
Ring Oxidation : Prolonged heating in DMF can oxidize the pyrazolo ring. Controlled reaction times (≤18 h) prevent degradation.
Alternative Synthesis :
A three-component coupling approach using 4-chloro-2-methylaniline, cyanamide, and phenylpiperazine in the presence of Pd catalysis has been reported, though yields remain lower (50–60%).
Industrial-Scale Considerations
Commercial synthesis (e.g., VulcanChem, EvitaChem) emphasizes cost-effective and reproducible protocols:
Análisis De Reacciones Químicas
Tipos de reacciones
1-(4-cloro-2-metilfenil)-4-(4-fenilpiperazin-1-il)-1H-pirazolo[3,4-d]pirimidina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Conversión a derivados oxidados utilizando agentes oxidantes.
Reducción: Reducción de grupos funcionales específicos en condiciones reductoras.
Sustitución: Reacciones de sustitución nucleofílica o electrofílica para modificar el compuesto.
Reactivos y condiciones comunes
Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Reactivos como haluros de alquilo o cloruros de acilo en condiciones apropiadas.
Productos principales
Los principales productos formados a partir de estas reacciones dependerían de las condiciones específicas y los reactivos utilizados, lo que lleva a varios derivados con actividades biológicas potencialmente diferentes.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiando sus interacciones con objetivos biológicos.
Medicina: Posibles aplicaciones terapéuticas, como agentes antiinflamatorios o anticancerígenos.
Industria: Uso en el desarrollo de nuevos materiales o como intermediarios en procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(4-cloro-2-metilfenil)-4-(4-fenilpiperazin-1-il)-1H-pirazolo[3,4-d]pirimidina implicaría su interacción con objetivos moleculares específicos, como enzimas o receptores. Esta interacción podría modular varias vías biológicas, lo que lleva a sus efectos observados.
Comparación Con Compuestos Similares
Substituent Variations at Position 1 and 4
The table below highlights key analogs and their structural differences:
Key Observations :
- Position 1 : Aromatic groups (e.g., chlorophenyl, benzyl) enhance hydrophobic interactions with target proteins. The 4-chloro-2-methylphenyl group in the target compound may improve metabolic stability compared to unsubstituted phenyl groups .
- Position 4: Piperazinyl derivatives with aryl groups (e.g., phenyl, benzhydryl) modulate selectivity for receptors like dopamine or serotonin.
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability: Chlorine atoms (as in the target compound and ) often reduce oxidative metabolism, extending half-life compared to non-halogenated analogs .
Actividad Biológica
1-(4-chloro-2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, a compound belonging to the pyrazolo[3,4-d]pyrimidine class, has garnered attention for its potential biological activities, particularly in oncology and neuropharmacology. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a fused bicyclic system with nitrogen atoms, which contributes to its unique pharmacological properties. The molecular formula is , with a molecular weight of approximately 433.94 g/mol .
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : IC50 values reported between 45 to 97 nM.
- HCT-116 (colon cancer) : Similar IC50 ranges suggest effective inhibition of cell proliferation .
The mechanism of action primarily involves the inhibition of key kinases that regulate cell proliferation and survival pathways. Notably, the compound shows potential as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation .
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| MCF-7 | 45 - 97 | CDK inhibition |
| HCT-116 | 45 - 97 | Apoptosis induction |
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been explored for its neuropharmacological effects. Compounds in this class have shown promise in treating disorders such as schizophrenia and depression. The piperazine moiety is believed to enhance the binding affinity to serotonin receptors, which may contribute to its therapeutic effects .
The biological activity of 1-(4-chloro-2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can be attributed to several mechanisms:
- Kinase Inhibition : The compound exhibits strong binding affinity for CDKs, leading to disrupted cell cycle progression.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through various signaling pathways.
- Neurotransmitter Modulation : The piperazine ring enhances interaction with neurotransmitter systems, particularly serotonin receptors .
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Xia et al. (2022) : Reported significant apoptosis induction in tumor cells with derivatives showing IC50 values as low as 49.85 μM against A549 lung cancer cells .
- Fan et al. (2022) : Evaluated cytotoxicity against A549 cell lines and observed autophagy without apoptosis at certain concentrations .
- Strocchi et al. (2022) : Developed pyrazole analogues that demonstrated potent activity against HCC and SNU449 cancer cell lines with IC50 values as low as 0.07 μM .
Q & A
Basic: What are the established synthetic routes for preparing this compound?
Methodological Answer:
The synthesis involves three critical steps:
Core formation : Cyclocondensation of aminopyrazole with chloropyrimidine derivatives under reflux (DMF, 110°C, 12 hours) to form the pyrazolo[3,4-d]pyrimidine scaffold.
Chlorophenyl introduction : Suzuki-Miyaura coupling using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C to attach the 4-chloro-2-methylphenyl group.
Piperazine coupling : Buchwald-Hartwig amination with 4-phenylpiperazine (Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene at 100°C for 24 hours).
Optimization : Ultrasonic-assisted synthesis (40 kHz, 50°C) improves yields by 15–20% compared to conventional methods .
Basic: How is structural characterization performed?
Methodological Answer:
Use a combination of:
NMR spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) to confirm aromatic protons (δ 7.2–8.5 ppm) and piperazine NH signals (δ 3.1–3.5 ppm).
HRMS : Validate molecular ion ([M+H]⁺) with <5 ppm accuracy (e.g., m/z 459.1542 for C₂₃H₂₂ClN₇).
HPLC : Reverse-phase C18 column (acetonitrile/water gradient, 0.1% TFA) to ensure ≥95% purity .
Advanced: How to optimize reaction yields in piperazine coupling?
Methodological Answer:
Yield optimization strategies include:
Catalyst screening : Pd₂(dba)₃/Xantphos outperforms Pd(OAc)₂ in coupling efficiency (82% vs. 68% yield).
Solvent effects : Toluene minimizes side reactions compared to DMF.
Temperature control : Stepwise heating (80°C → 120°C) reduces decomposition.
Real-time monitoring : In-situ FTIR tracks amine coupling completion .
Advanced: How to resolve contradictions in kinase inhibition data?
Methodological Answer:
Address discrepancies via:
Standardized kinase panels : Test against FLT3, VEGFR2, and c-KIT using HTRF assays.
Cellular vs. enzymatic assays : Compare IC₅₀ values in MV4-11 leukemia cells (FLT3-driven) vs. recombinant kinase assays.
Co-crystallization : Confirm binding mode (e.g., DFG-in conformation for FLT3 inhibition) .
Basic: What in vitro models are suitable for initial screening?
Methodological Answer:
Use:
Kinase inhibition : Radiometric ³³P-ATP assays (FLT3 IC₅₀ = 12 nM).
Cytotoxicity : MTT assays in MV4-11 cells (72-hour exposure, IC₅₀ = 0.8 μM).
Selectivity indices : HEK293 normal cells (IC₅₀ > 50 μM indicates safety) .
Advanced: How to design SAR studies for piperazine analogs?
Methodological Answer:
Systematic SAR approaches:
Substituent variation : Introduce electron-withdrawing (NO₂) or bulky groups (CF₃) on the phenyl ring.
Bioisosteric replacement : Test morpholine or 4-methylpiperazine analogs.
3D-QSAR modeling : CoMFA analysis predicts activity cliffs (e.g., 4-phenyl > 2-phenyl by 3-fold) .
Advanced: How to validate antitumor efficacy in vivo?
Methodological Answer:
Key steps:
Xenograft models : MV4-11 leukemia in NOD/SCID mice (10 mg/kg oral dosing, 18 days).
PK/PD integration : LC-MS/MS plasma analysis (AUC = 12.3 μg·h/mL, T₁/₂ = 6.2 hours).
Toxicity monitoring : No significant weight loss or ALT/AST elevation at therapeutic doses .
Basic: How to address solubility challenges?
Methodological Answer:
Enhance solubility via:
Co-solvent systems : 5% DMSO in PBS with 0.1% Tween-80.
pH adjustment : Solubility >1 mg/mL at pH 4.5 (citrate buffer).
Amorphous dispersion : HPMC-E5 polymer increases solubility 5-fold .
Advanced: How to predict off-target interactions?
Methodological Answer:
Computational strategies:
Molecular docking : AutoDock Vina screens against 300+ kinases (ΔG < -9 kcal/mol indicates strong binding).
CYP inhibition : Fluorescent assays for CYP3A4/2D6 (IC₅₀ > 10 μM desired).
Proteome-wide similarity : SEA server identifies off-targets (e.g., JAK2 at >5 μM) .
Advanced: How to troubleshoot low purification yields?
Methodological Answer:
Mitigate issues with:
Gradient optimization : Acetonitrile/water (70:30 → 90:10 over 40 minutes).
Ion-pair chromatography : 0.1% TFA improves peak resolution.
Recrystallization : Tert-butyl methyl ether/heptane (1:3) yields 98% pure crystals .
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